1-(3-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate
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Overview
Description
1-(3-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate is a compound that has garnered interest in various fields of scientific research. This compound is a pyridinium salt, which is known for its diverse applications in chemistry and biology. Pyridinium salts are often used as intermediates in organic synthesis and have shown potential in medicinal chemistry due to their biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate typically involves the reaction of 3-(aminomethyl)pyridine with trifluoroacetic acid. The process can be carried out under mild conditions, often at room temperature, to yield the desired product. The reaction is usually facilitated by the presence of a suitable solvent such as methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium salt back to its neutral form.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield N-oxides, while reduction reactions produce the neutral form of the compound. Substitution reactions result in the formation of new derivatives with different functional groups .
Scientific Research Applications
1-(3-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research has shown that pyridinium salts, including this compound, have potential therapeutic applications, such as antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-(3-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with biomolecules, which can modulate their activity. For example, it may inhibit certain enzymes or interact with receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride: This compound is similar in structure but has a chloride counterion instead of trifluoroacetate.
3-(Aminomethyl)pyridine: A precursor in the synthesis of the target compound.
Uniqueness
1-(3-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate is unique due to its trifluoroacetate counterion, which can influence its reactivity and interactions with other molecules. The presence of the trifluoroacetate group can enhance the compound’s stability and solubility in certain solvents, making it more suitable for specific applications .
Properties
Molecular Formula |
C14H13F3N2O2 |
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Molecular Weight |
298.26 g/mol |
IUPAC Name |
(3-pyridin-1-ium-1-ylphenyl)methanamine;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C12H13N2.C2HF3O2/c13-10-11-5-4-6-12(9-11)14-7-2-1-3-8-14;3-2(4,5)1(6)7/h1-9H,10,13H2;(H,6,7)/q+1;/p-1 |
InChI Key |
ZCUKQCBHSMBKDP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=CC=CC(=C2)CN.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
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